molecular formula C14H10N2O3S B2611800 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]thio}pyridinium-1-olate CAS No. 301177-49-1

2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]thio}pyridinium-1-olate

Cat. No.: B2611800
CAS No.: 301177-49-1
M. Wt: 286.31
InChI Key: RWYGVXBEFBSLDB-UHFFFAOYSA-N
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Description

2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]thio}pyridinium-1-olate is a complex organic compound featuring a pyridinium core substituted with a thioether linkage to a phthalimide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]thio}pyridinium-1-olate typically involves the following steps:

    Formation of the Phthalimide Derivative: The starting material, phthalic anhydride, reacts with ammonia or a primary amine to form phthalimide.

    Alkylation: The phthalimide is then alkylated using a suitable alkyl halide, such as chloromethyl methyl ether, to introduce the methyl group.

    Thioether Formation: The alkylated phthalimide undergoes a nucleophilic substitution reaction with a thiol, such as pyridine-2-thiol, to form the thioether linkage.

    Oxidation: The final step involves the oxidation of the pyridinium ring to form the pyridinium-1-olate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyridinium ring, converting it to a dihydropyridine derivative.

    Substitution: The thioether linkage can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like alkyl halides, amines, or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Dihydropyridine Derivatives: From reduction reactions.

    Various Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In organic synthesis, 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]thio}pyridinium-1-olate serves as a versatile intermediate for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms, particularly those involving sulfur-containing substrates. Its ability to undergo oxidation and reduction reactions makes it a useful tool for investigating redox processes in biological systems.

Medicine

Potential medicinal applications include its use as a scaffold for drug development. The phthalimide and pyridinium moieties are known to exhibit biological activity, and their combination in this compound may lead to the discovery of new therapeutic agents.

Industry

In the materials science industry, this compound can be used in the development of new materials with specific electronic or optical properties. Its ability to form stable thioether linkages makes it suitable for incorporation into polymers and other advanced materials.

Mechanism of Action

The mechanism by which 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]thio}pyridinium-1-olate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phthalimide group can interact with active sites of enzymes, while the pyridinium ring can participate in redox reactions, influencing cellular processes. The thioether linkage provides additional sites for interaction with biological molecules, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide Derivatives: Compounds like N-methylphthalimide and N-ethylphthalimide share the phthalimide core but lack the thioether and pyridinium functionalities.

    Pyridinium Compounds: Compounds such as N-methylpyridinium and N-ethylpyridinium have similar pyridinium rings but do not contain the phthalimide group.

Uniqueness

The uniqueness of 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]thio}pyridinium-1-olate lies in its combination of the phthalimide and pyridinium moieties linked by a thioether bond. This structural arrangement provides a distinct set of chemical and biological properties not found in simpler phthalimide or pyridinium derivatives.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields

Properties

IUPAC Name

2-[(1-oxidopyridin-1-ium-2-yl)sulfanylmethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3S/c17-13-10-5-1-2-6-11(10)14(18)15(13)9-20-12-7-3-4-8-16(12)19/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYGVXBEFBSLDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CSC3=CC=CC=[N+]3[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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